(3-Ethoxycyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxycyclobutyl)methanol is an organic compound with the molecular formula C7H14O2 It features a cyclobutane ring substituted with an ethoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxycyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl cyclobutanecarboxylate with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes ensure high yields and purity of the final product, making it suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed:
Oxidation: Formation of (3-Ethoxycyclobutyl)aldehyde or (3-Ethoxycyclobutyl)ketone.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of various substituted cyclobutane compounds.
Scientific Research Applications
(3-Ethoxycyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxycyclobutyl)methanol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Cyclobutanemethanol: Similar structure but lacks the ethoxy group.
Ethylcyclobutane: Similar structure but lacks the hydroxyl group.
Methoxycyclobutane: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness: (3-Ethoxycyclobutyl)methanol is unique due to the presence of both an ethoxy group and a methanol group on the cyclobutane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-ethoxycyclobutyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-9-7-3-6(4-7)5-8/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZPRQXWBHBKOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.